4-(2,3-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(2,3-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dichlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired quinoline derivative. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s derivatives have shown promise as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2,3-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,3-DICHLOROPHENYL)-1-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include other quinoline derivatives such as:
- 2,3-dihydroquinazolin-4(1H)-ones
- 1-(2,3-dichlorophenyl)-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
What sets this compound apart is its unique combination of a dichlorophenyl group and a phenyl group attached to the tetrahydroquinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-16-9-4-8-14(21(16)23)15-12-19(26)24(13-6-2-1-3-7-13)17-10-5-11-18(25)20(15)17/h1-4,6-9,15H,5,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTXBYRVSLGXNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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